3-Bromo-5-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrF3N. It is a pyridine derivative characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring. This compound is widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-(trifluoromethyl)pyridine is the respiratory system . This compound interacts with the respiratory system, causing changes in its function .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organometallic group, in this case, a trifluoromethyl group, from boron to palladium . This interaction results in changes in the function of the respiratory system .
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It’s known that the compound can cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is combustible, and containers may explode when heated . Therefore, it should be stored in a cool, dry, well-ventilated area . Additionally, fine dust dispersed in air may ignite , indicating that the compound’s action can be influenced by the presence of dust in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-(trifluoromethyl)pyridine can be synthesized through various methods. One common approach involves the iodide displacement reaction of 3-bromo-5-iodopyridine with in situ generated trifluoromethyl copper . The reaction typically requires a copper catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may include steps such as catalytic hydrogenolysis to reduce unwanted by-products and recycle them back into the reactor .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Comparison: 3-Bromo-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications. Compared to its analogs, this compound often exhibits higher reactivity in substitution and coupling reactions, providing greater versatility in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHNDVPKRVQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456230 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436799-33-6 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436799-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.